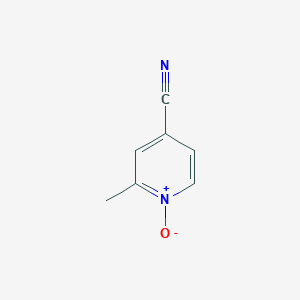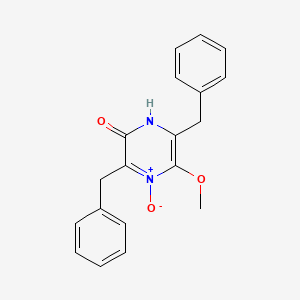![molecular formula C47H61ClN4O8 B1643656 4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester](/img/structure/B1643656.png)
4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazolidinone structure, followed by the introduction of the benzyl and phenyl groups. Subsequent steps involve the addition of the dodecyloxycarbonylpentyl and chlorobenzoate moieties. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other triazolidinone derivatives or molecules with similar functional groups. The unique combination of functional groups in this compound may confer distinct properties, such as enhanced biological activity or improved chemical stability.
List of Similar Compounds
- Triazolidinone derivatives
- Benzyl-substituted compounds
- Phenyl-substituted compounds
- Chlorobenzoate derivatives
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C47H61ClN4O8 |
|---|---|
Molecular Weight |
845.5 g/mol |
IUPAC Name |
(1-dodecoxy-1-oxohexan-2-yl) 3-[[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C47H61ClN4O8/c1-6-8-10-11-12-13-14-15-16-23-31-59-44(56)39(28-9-7-2)60-43(55)35-29-30-37(48)38(32-35)49-42(54)40(41(53)47(3,4)5)51-45(57)50(33-34-24-19-17-20-25-34)52(46(51)58)36-26-21-18-22-27-36/h17-22,24-27,29-30,32,39-40H,6-16,23,28,31,33H2,1-5H3,(H,49,54) |
InChI Key |
LEBVFPJIXSBUMZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CCCC)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)N(N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CCCC)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)N(N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6',10',10',13'-Hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1643575.png)









![2-Methyl-6H-pyrrolo[3,2-b]pyridine](/img/structure/B1643620.png)

![[[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B1643632.png)

